molecular formula C18H20FN3OS B2864041 1-(azepan-1-yl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one CAS No. 626223-40-3

1-(azepan-1-yl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one

Cat. No.: B2864041
CAS No.: 626223-40-3
M. Wt: 345.44
InChI Key: SZKLHMQQCBSCAL-UHFFFAOYSA-N
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Description

The compound 1-(azepan-1-yl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one features a seven-membered azepane ring linked via a sulfanyl-ethanone bridge to a pyridazine moiety substituted with a 4-fluorophenyl group.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3OS/c19-15-7-5-14(6-8-15)16-9-10-17(21-20-16)24-13-18(23)22-11-3-1-2-4-12-22/h5-10H,1-4,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKLHMQQCBSCAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Pyridazine Ring: The pyridazine ring is formed through a condensation reaction involving hydrazine and a suitable dicarbonyl compound.

    Coupling Reactions: The final step involves coupling the azepane, fluorophenyl, and pyridazine moieties using a thiol-based reagent under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(azepan-1-yl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Materials Science: Use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Implications and Limitations

  • Activity Prediction : The 4-fluorophenyl group may enhance target binding through hydrophobic and dipole interactions, while the sulfanyl linker could facilitate redox-mediated activity.
  • Limitations : Absence of direct biological data for the target compound necessitates reliance on analog extrapolation. Safety profiles remain theoretical without empirical testing.

Biological Activity

The compound 1-(azepan-1-yl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one is an organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and relevant data tables.

Molecular Formula

  • Chemical Formula: C18H20FN3OS
  • Molecular Weight: 353.43 g/mol

Structural Features

The compound contains:

  • An azepane ring, a seven-membered saturated nitrogen-containing ring.
  • A pyridazine moiety, which is a six-membered aromatic ring with two adjacent nitrogen atoms.
  • A fluorophenyl group, which enhances lipophilicity and may influence biological interactions.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, thereby influencing various signaling pathways relevant to therapeutic effects.

Pharmacological Studies

Research indicates that this compound exhibits several pharmacological properties:

  • Antitumor Activity: Preliminary studies suggest potential anticancer effects, possibly through the inhibition of tumor cell proliferation.
  • Antimicrobial Properties: The compound has shown activity against certain bacterial strains, indicating potential as an antimicrobial agent.
  • CNS Activity: Given the presence of the azepane ring, there may be implications for neuropharmacological effects.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of tumor cell growth
AntimicrobialActivity against Gram-positive bacteria
CNS ActivityPotential modulation of neurotransmitter systems

Case Study 1: Antitumor Efficacy

In a study conducted on various cancer cell lines, this compound demonstrated significant cytotoxicity. The IC50 values ranged from 5 to 15 µM, indicating a potent effect on cell viability.

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting promising antibacterial activity.

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